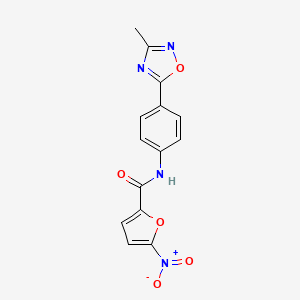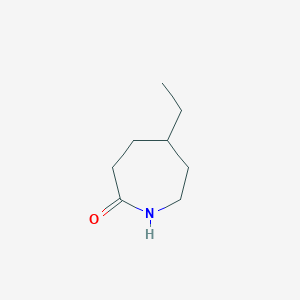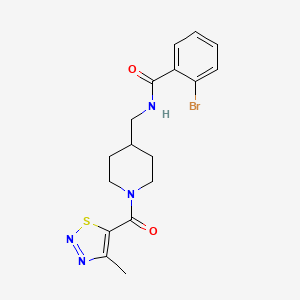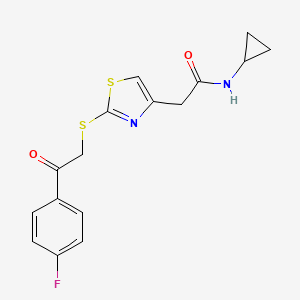
1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, commonly known as MEOTI, is a small molecule compound that has been widely studied for its potential applications in scientific research. MEOTI is a urea derivative that has a unique chemical structure, which makes it a promising candidate for various biological studies.
Aplicaciones Científicas De Investigación
MEOTI has been studied extensively for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. MEOTI has also been found to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Mecanismo De Acción
The mechanism of action of MEOTI is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the body. MEOTI has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. MEOTI has also been found to activate certain transcription factors, such as nuclear factor-kappa B, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
MEOTI has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases. MEOTI has also been found to increase the levels of certain neurotransmitters, such as acetylcholine, which are involved in the regulation of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEOTI has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to exhibit various biological activities, which make it a promising candidate for various biological studies. However, MEOTI has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. MEOTI also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
MEOTI has several potential future directions for scientific research. It can be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. MEOTI can also be modified to improve its solubility and bioavailability, which can enhance its effectiveness in vivo. Moreover, MEOTI can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
MEOTI is a promising small molecule compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. MEOTI has several advantages for lab experiments, but it also has some limitations. MEOTI has several potential future directions for scientific research, which can lead to the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
MEOTI can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-methoxyethylamine with 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, followed by the reaction with phosgene and then with urea. The final product is obtained as a white solid, which can be purified using column chromatography.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-7-6-15-13(18)16-10-3-2-9-4-5-14-12(17)11(9)8-10/h2-3,8H,4-7H2,1H3,(H,14,17)(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLPBPKFLDCEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=C(CCNC2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2677028.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide](/img/structure/B2677034.png)
![1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2677038.png)





![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2677046.png)